molecular formula C8H10N2O B1294431 4-Methylbenzohydrazide CAS No. 3619-22-5

4-Methylbenzohydrazide

Cat. No.: B1294431
CAS No.: 3619-22-5
M. Wt: 150.18 g/mol
InChI Key: MFFVZXOPRXMVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzohydrazide (C$8$H${10}$N$_2$O) is a hydrazide derivative synthesized via esterification of 4-methylbenzoic acid followed by reaction with hydrazine hydrate . It serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing triazolophthalazines, oxadiazoles, and hydrazone derivatives with anticancer, antibacterial, and mTOR-inhibitory activities . Its methyl substituent at the para position enhances lipophilicity and stability, making it favorable for drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID28454500-Compound-93” involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature .

Industrial Production Methods: Industrial production of “PMID28454500-Compound-93” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: “PMID28454500-Compound-93” undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may yield simpler, hydrogenated forms .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of 4-methylbenzohydrazide derivatives as mTOR inhibitors, which are crucial in cancer treatment. For instance, a study identified a lead compound, 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide, demonstrating significant inhibitory activity against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. This compound not only inhibited cell growth but also induced autophagic cell death and apoptosis, suggesting its potential as a drug candidate for TNBC treatment .

Antimicrobial Activity

The synthesis of various benzohydrazide derivatives has shown promising antimicrobial properties. Compounds derived from this compound have been investigated for their efficacy against different bacterial strains, indicating potential applications in developing new antibacterial agents .

Synthesis of Derivatives

The versatility of this compound allows for the creation of numerous derivatives that enhance its biological activity. The synthesis often involves reactions with aldehydes to form Schiff bases. For example, the reaction of this compound with 5-methylsalicylaldehyde yielded N'-(2-hydroxy-5-methylbenzylidene)-4-methylbenzohydrazide, which was characterized using various spectroscopic techniques .

Characterization Techniques

The characterization of synthesized derivatives typically includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and purity of compounds.
  • X-ray Diffraction : Provides detailed information about the crystal structure of the synthesized compounds.
  • Elemental Analysis : Confirms the composition of the compounds.

Drug Development

The promising biological activities of this compound derivatives position them as candidates for drug development in various therapeutic areas:

  • Cancer Therapy : As mentioned earlier, mTOR inhibitors derived from this compound are being explored for their anticancer properties.
  • Antimicrobial Agents : The synthesized derivatives exhibit potential as new antibiotics against resistant bacterial strains.

Case Study 1: mTOR Inhibition in TNBC

A specific case study focused on the compound 7c derived from this compound showed strong inhibitory effects on mTOR enzymes and significant cytotoxicity against TNBC cell lines. The study provided insights into structure-activity relationships that could guide further modifications to enhance efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation involved synthesizing several derivatives from this compound and testing their antibacterial activity against E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antimicrobial effects, paving the way for further exploration in clinical settings .

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
Cancer TreatmentmTOR inhibitorsInduces apoptosis in TNBC cell lines
Antimicrobial ActivityNew antibiotic developmentEffective against E. coli and Staphylococcus
Synthesis of DerivativesFormation of Schiff basesCharacterized by NMR and X-ray diffraction

Mechanism of Action

The mechanism of action of “PMID28454500-Compound-93” involves its inhibitory effects on the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in the regulation of oxidative stress and inflammation. By inhibiting Nrf2, the compound can modulate the expression of genes involved in antioxidant defense and inflammatory responses . The molecular targets and pathways involved include the binding of the compound to specific sites on the Nrf2 protein, leading to its inhibition and subsequent downstream effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Substituent(s) Key Applications Melting Point/°C Yield (%)
4-Methylbenzohydrazide C$8$H${10}$N$_2$O -CH$_3$ (para) Anticancer, mTOR inhibition 160–165 75–85
4-Methoxybenzhydrazide C$8$H${10}$N$2$O$2$ -OCH$_3$ (para) Unspecified (reported in databases) N/A N/A
3-Bromo-4-methylbenzohydrazide C$8$H$9$BrN$_2$O -Br (meta), -CH$_3$ (para) mTOR inhibition (IC$_{50}$ = 0.304 µM) N/A 60–70
N'-(2,3-Dihydroxybenzylidene)-4-methylbenzohydrazide C${15}$H${14}$N$2$O$3$ Schiff base (dihydroxybenzylidene) Crystallographic studies N/A 65–75

Key Observations :

  • 4-Methoxybenzhydrazide differs by a methoxy group, increasing polarity but reducing lipophilicity compared to the methyl group in this compound .
  • Bromo-substituted derivatives (e.g., 3-bromo-4-methylbenzohydrazide) exhibit enhanced bioactivity due to electron-withdrawing effects, improving mTOR inhibition .
  • Schiff base derivatives (e.g., N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide) adopt planar configurations stabilized by intramolecular hydrogen bonds, critical for crystallographic stability .

Key Findings :

  • This compound-based mTOR inhibitors induce autophagic cell death in triple-negative breast cancer (TNBC) via structural simplification and pharmacophore optimization .
  • Bromo-substituted hydrazones show superior antibacterial activity compared to nitro-substituted analogs, attributed to increased electrophilicity .
  • Quinoline-triazole hybrids exhibit moderate cytotoxicity, with substituent bulkiness influencing cellular uptake .

Crystallographic and Stability Data

Table 3: Crystallographic Parameters

Compound Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Reference
N'-(2,3-Dihydroxybenzylidene)-4-methylbenzohydrazide P2$_1$/n a = 11.782, b = 8.528, c = 13.605, β = 109.3° O–H···N and O–H···O networks
(E)-N'-(3-Fluorobenzylidene)-4-methylbenzohydrazide P$_1$ a = 7.352, b = 9.841, c = 10.212, β = 102.4° C–H···F interactions

Key Insight : The methyl group in this compound derivatives facilitates planar molecular configurations, enhancing crystal packing efficiency compared to bulkier substituents .

Biological Activity

4-Methylbenzohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a hydrazine derivative that can be synthesized through various methods, including the condensation of 4-methylbenzoic acid with hydrazine. Its structure allows it to form Schiff bases, which are known for their versatile biological activities. The compound has been studied for its potential as an mTOR inhibitor and its effects on various cancer cell lines.

Research indicates that this compound and its derivatives can act through multiple pathways:

  • mTOR Inhibition : A study highlighted the ability of certain derivatives of this compound to inhibit the mTOR (mechanistic target of rapamycin) pathway, which is crucial for cell growth and proliferation. Specifically, compound 7c demonstrated significant inhibitory activity against mTOR and induced autophagic cell death in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468 .
  • Antibacterial Activity : Various studies have reported that compounds derived from this compound exhibit antibacterial properties against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The presence of substituents like bromine in the benzene rings has been shown to enhance antibacterial activity .
  • Antifungal and Anti-inflammatory Properties : Some derivatives also demonstrate antifungal and anti-inflammatory effects, making them candidates for treating infections and inflammatory conditions .

Case Studies

  • mTOR Inhibition in Cancer Therapy :
    • A specific derivative, (E)-4-hydroxy-N-(2-methoxybenzylidene)benzohydrazide, was synthesized and evaluated for its anticancer properties. It exhibited potent mTOR inhibition and was effective in inducing apoptosis in cancer cells .
  • Antibacterial Efficacy :
    • A series of hydrazone compounds derived from this compound were synthesized and tested for antibacterial activity. The results indicated moderate minimum inhibitory concentrations (MICs) against several bacterial strains, with some compounds showing enhanced activity due to halogen substitutions .
  • Anti-glycation Potential :
    • In a study evaluating antiglycation potential, derivatives of 4-methylbenzoylhydrazones were assessed for their ability to inhibit protein glycation. This property is significant in the context of diabetes-related complications .

Table 1: Biological Activities of this compound Derivatives

Compound NameActivity TypeTarget Organism/Cell LineObserved EffectReference
Compound 7cmTOR InhibitionMDA-MB-231 (TNBC)Induces autophagic cell death
Compound 1AntibacterialStaphylococcus aureusModerate MIC
Compound 2AntifungalVarious fungiAntifungal activity
Compound 3Anti-glycationBSA-MG glycation modelInhibits protein glycation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methylbenzohydrazide derivatives, and how are reaction conditions optimized?

  • Methodology : this compound is typically condensed with substituted aldehydes (e.g., nitro-, bromo-, or methoxy-benzaldehydes) in methanol under reflux for 2–4 hours. The reaction progress is monitored via TLC, and products are purified via recrystallization in methanol . Key parameters include stoichiometric ratios (1:1 molar ratio of hydrazide to aldehyde) and solvent choice (methanol for solubility and crystallization control).
  • Example : For compound 3 (N’-(3,5-dibromobenzylidene)-4-methylbenzohydrazide), 89% yield is achieved using 3,5-dibromobenzaldehyde, with IR confirmation of the C=N stretch at 1648 cm⁻¹ .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?

  • Techniques :

  • Elemental analysis (CHN) for composition validation.
  • IR spectroscopy to identify functional groups (e.g., C=O at ~1650 cm⁻¹, N–H at ~3200 cm⁻¹).
  • ¹H/¹³C NMR for structural elucidation (e.g., δ 2.38 ppm for methyl protons in this compound derivatives) .
  • Single-crystal X-ray diffraction (SHELX programs) for determining hydrogen bonding (e.g., N–H⋯O, O–H⋯N) and π-π stacking interactions (centroid distances: 3.6–3.8 Å) .

Advanced Research Questions

Q. How do substituents on the aldehyde moiety influence the antibacterial activity of this compound hydrazones?

  • Structure-Activity Relationship :

  • Electron-withdrawing groups (e.g., Br in compound 3 ) enhance activity due to increased lipophilicity and membrane penetration. MIC values for S. aureus: 12.5 µg/mL (compound 3 ) vs. 25 µg/mL (nitro-substituted derivatives) .
  • Hydrogen bonding (e.g., OH groups in compound 2 ) improves solubility but may reduce bioavailability.
    • Experimental Design : Compare MICs across bacterial strains (E. coli, K. pneumoniae) using broth dilution assays. Control for solvent effects (DMSO ≤1% v/v) .

Q. What role do this compound derivatives play in coordination chemistry, and how are their metal complexes characterized?

  • Applications :

  • Catalysis : Dioxomolybdenum(VI) complexes ([MoO₂L(CH₃OH)]) derived from this compound hydrazones catalyze alkene epoxidation with >89% yield and 100% selectivity .
  • Enzyme inhibition : Oxovanadium(V) complexes (e.g., [VOL(OEt)(EtOH)]) inhibit urease activity via competitive binding at the active site .
    • Characterization :
  • X-ray crystallography confirms octahedral geometry (e.g., Zn(II) complexes with phthalate ligands: Zn–O bond lengths 2.0–2.2 Å) .
  • DFT studies validate electronic properties (e.g., HOMO-LUMO gaps for fluorescence emission at 401 nm) .

Q. How can computational methods (e.g., Hirshfeld surface analysis, DFT) resolve contradictions in crystallographic data for this compound derivatives?

  • Case Study : For (E)-N’-(2-bromobenzylidene)-4-methylbenzohydrazide, Hirshfeld analysis quantifies intermolecular interactions (e.g., H⋯Br contacts: 15.2% contribution to crystal packing). DFT optimizes bond angles (e.g., C=N–N=C dihedral angles: 88.5° vs. experimental 91.5°) .
  • Conflict Resolution : Discrepancies between experimental and theoretical bond lengths (e.g., C–N at 1.32 Å vs. 1.35 Å) are attributed to crystal packing forces .

Properties

IUPAC Name

4-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-2-4-7(5-3-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFVZXOPRXMVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189756
Record name p-Toluohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3619-22-5
Record name 4-Methylbenzohydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3619-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003619225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Toluoylhydrazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Toluohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-toluohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.742
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-TOLUOHYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M48968U0YD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.